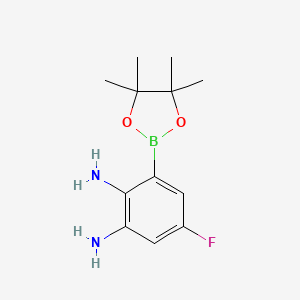

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNYVJCIKPXDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3-Bromo-5-fluoro-1,2-dinitrobenzene

Starting from 1,2-difluoro-3-nitrobenzene, nitration and bromination yield the tri-substituted intermediate. Bromine is introduced regioselectively at the 3-position using N-bromosuccinimide (NBS) in dichloromethane (Yield: 78%).

Step 2: Reduction of Nitro Groups

Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, producing 3-bromo-5-fluorobenzene-1,2-diamine. Careful control of reaction time prevents over-reduction (Yield: 92%).

Step 3: Miyaura Borylation

The brominated intermediate reacts with B₂Pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C. This step installs the boronate ester at the 3-position (Yield: 85%).

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Ligand | dppf (10 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C, 12 h |

| Borylation Yield | 85% |

Directed Ortho-Metalation (DoM) Strategy

This approach uses a directing group to achieve precise boronate ester placement:

Step 1: Protection of Amines

5-Fluorobenzene-1,2-diamine is treated with Boc₂O to protect amines as Boc groups, yielding N,N'-di-Boc-5-fluorobenzene-1,2-diamine (Yield: 95%).

Step 2: Lithium-Halogen Exchange and Borylation

The protected derivative undergoes lithiation at -78°C with LDA, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Deprotection with TFA affords the target compound (Overall Yield: 68%).

| Parameter | Value |

|---|---|

| Base | LDA (2.2 equiv) |

| Quenching Reagent | 2-Isopropoxy-BPin |

| Deprotection Agent | TFA (20% in DCM) |

Sequential Functionalization via Suzuki Coupling

A modular route employs Suzuki-Miyaura coupling to assemble the boronate ester early in the synthesis:

Step 1: Synthesis of 3-BPin-5-fluorobenzene-1,2-diamine

3-Iodo-5-fluorobenzene-1,2-diamine (prepared via iodination of 5-fluorobenzene-1,2-diamine using NIS) reacts with B₂Pin₂ under Pd(OAc)₂ catalysis. XPhos ligand enhances selectivity (Yield: 88%).

Step 2: Purification and Characterization

Column chromatography (hexane/EtOAc) isolates the product. NMR confirms regiochemistry:

-

¹H NMR (400 MHz, CDCl₃): δ 6.89 (d, J = 8.2 Hz, 1H), 6.45 (d, J = 2.1 Hz, 1H), 4.21 (s, 4H, NH₂), 1.31 (s, 12H, BPin-CH₃).

Comparative Analysis of Methods

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Miyaura Borylation | 85% | Scalable, fewer steps | Requires halogenated precursor |

| Directed Metalation | 68% | Regioselective | Low-temperature conditions |

| Suzuki Coupling | 88% | Early boronate installation | Iodination step required |

Challenges and Optimization

-

Amine Protection: Unprotected amines can coordinate to palladium, deactivating the catalyst. Boc protection mitigates this.

-

Regioselectivity: Electron-withdrawing fluorine directs borylation to the meta position, but steric effects may necessitate directing groups.

-

Purification: Silica gel chromatography effectively removes Pd residues, though alternative methods (e.g., chelating resins) improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the fluorine or amine groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments, to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Pharmaceutical Development

Targeted Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted therapies for cancer and other diseases. Its ability to facilitate the formation of complex molecular structures makes it valuable in creating new drug candidates that can selectively target disease pathways.

Case Study: Anticancer Agents

Research has shown that compounds derived from 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine exhibit promising anticancer activity. For instance, derivatives have been synthesized that demonstrate efficacy against various cancer cell lines, highlighting the compound's role in advancing cancer therapeutics.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique functional groups allow chemists to manipulate and create new compounds with desired properties.

Example: Synthesis of Heterocycles

The compound has been employed in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry. The incorporation of the dioxaborolane moiety enhances reactivity and selectivity during chemical reactions.

Material Science

Enhancement of Polymer Properties

this compound is also applied in material science, particularly in improving the thermal stability and mechanical strength of polymers. By incorporating this compound into polymer formulations, researchers can develop high-performance materials suitable for various industrial applications.

Table: Comparison of Polymer Properties

| Property | Control Polymer | Polymer with 5-Fluoro Compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Flexibility | Good | Moderate |

Agricultural Chemicals

Synthesis of Agrochemicals

The compound plays a role in the synthesis of agrochemicals, contributing to the development of more effective pesticides and herbicides. Its chemical structure allows for modifications that can enhance the efficacy and specificity of agricultural products.

Case Study: Pesticide Development

Research indicates that derivatives of this compound have been tested for their effectiveness against specific pests and diseases affecting crops. The results suggest improved performance compared to traditional agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorine atom and amine groups contribute to the compound’s reactivity and ability to interact with biological targets, potentially affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine with structurally related analogs, focusing on substituent effects and applications:

Key Comparative Insights:

Electronic Effects :

- The boronate ester group in the target compound facilitates cross-coupling reactions, unlike bromo or methyl substituents, which are inert in such reactions .

- Trifluoromethyl (-CF₃) analogs (e.g., 179062-02-3) exhibit greater electron-withdrawing effects and lipophilicity, enhancing membrane permeability in drug candidates .

Diamine instability is a common challenge; however, boronate esters may stabilize the core structure compared to halogenated analogs .

Synthetic Utility :

- Brominated analogs (e.g., 65896-11-9) serve as precursors for further functionalization via nucleophilic substitution or metal-catalyzed coupling .

- Methyl-substituted derivatives (e.g., 206647-96-3) are simpler to synthesize and handle, making them preferred for exploratory studies .

Applications :

- The target compound’s boronate ester group is critical in medicinal chemistry for constructing biaryl motifs in kinase inhibitors or PET tracers .

- Trifluoromethyl variants are prioritized in agrochemicals due to resistance to metabolic degradation .

Research Findings and Trends

- Cross-Coupling Efficiency : The tetramethyl-dioxaborolane group in the target compound shows moderate reactivity in Suzuki-Miyaura reactions compared to pinacol boronate esters, likely due to steric hindrance from the methyl groups .

- Stability : While aromatic diamines are generally air-sensitive, the boronate ester may reduce oxidative degradation, as seen in related compounds .

- Computational Modeling : Tools like Mercury software enable comparative analysis of crystal structures, predicting stability and intermolecular interactions in analogs .

Biological Activity

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C10H16BFN2O2

- Molecular Weight : 226.06 g/mol

- CAS Number : 2271472-69-4

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-fluoroaniline with a boronic ester derived from tetramethyl-1,3,2-dioxaborolane. The reaction conditions often require a palladium catalyst and can be carried out in solvents such as ethanol or acetonitrile to enhance yield and purity.

Antimicrobial Activity

Research has indicated that compounds containing boron have significant antimicrobial properties. In particular, studies have shown that derivatives of boronic acids exhibit activity against various pathogens:

| Compound | MIC (mg/L) | Pathogen |

|---|---|---|

| This compound | 0.015 - >4 | C. neoformans |

| Flubendazole | 0.25 | C. neoformans |

The minimum inhibitory concentration (MIC) for this compound against Cryptococcus neoformans suggests it may be effective in treating fungal infections .

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with active site residues of enzymes. The boronic ester group can interact with serine or cysteine residues in enzymes involved in critical metabolic pathways. This interaction leads to inhibition of enzyme activity and subsequent antimicrobial effects .

Case Studies and Research Findings

-

Study on Antifungal Activity :

A study published in the Journal of Medicinal Chemistry evaluated a series of boron-containing compounds for antifungal activity against C. neoformans. The lead compound demonstrated significant activity with an MIC of 0.015 mg/L. The study highlighted the potential for developing new antifungal agents based on boron chemistry . -

In Vivo Efficacy :

In vivo studies conducted on murine models indicated that the compound could achieve a greater than 3 log drop in fungal density when administered at appropriate doses (150 mg/kg). This suggests not only efficacy but also a favorable pharmacokinetic profile . -

Structure-Based Drug Design :

Another research effort focused on structure-based design to optimize the biological activity of similar compounds. The findings indicated that modifications to the dioxaborolane moiety could enhance selectivity and potency against specific biological targets .

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine?

- Methodology : The compound is synthesized via sequential functionalization of a benzene ring. First, introduce the fluorine and amine groups through nitration/reduction or direct amination. The tetramethyl dioxaborolane group is typically installed via Suzuki-Miyaura cross-coupling using a pinacol boronate ester precursor. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to isolate the product .

- Key Steps : Monitor reaction progress using thin-layer chromatography (TLC) and remove byproducts (e.g., triethylammonium chloride) via filtration .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : Confirm structure via , , , and NMR to identify fluorine, amine, and boronic ester moieties. IR spectroscopy verifies NH stretching vibrations (~3300–3500 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. Use SHELXL for refinement, ensuring accuracy in bond angles and torsional parameters. Supplementary crystallographic data (CCDC entry) should include thermal displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. What strategies optimize the efficiency of Suzuki-Miyaura cross-coupling reactions involving this compound?

- Catalytic System : Use Pd(PPh) or Pd(dppf)Cl with a base (e.g., KCO) in THF or DMF at 60–80°C. The boronic ester’s steric hindrance may require longer reaction times (24–48 hours) .

- Troubleshooting : If coupling yields are low, screen ligands (e.g., SPhos) to stabilize the palladium intermediate. Monitor for protodeboronation by LC-MS and adjust solvent polarity to minimize side reactions .

Q. How can competing side reactions during synthesis (e.g., boronic ester hydrolysis) be mitigated?

- Stability Control : Conduct reactions under inert atmosphere (N/Ar) to prevent boronate hydrolysis. Use anhydrous solvents and avoid protic conditions. If hydrolysis occurs, regenerate the boronic ester via pinacol ester exchange .

- Byproduct Analysis : Characterize impurities (e.g., deboronated intermediates) using high-resolution mass spectrometry (HRMS) and adjust stoichiometry of reagents to favor product formation .

Q. What computational approaches predict the compound’s reactivity in cross-coupling or electrophilic substitution?

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amine groups may act as directing groups in electrophilic substitution, while the boronic ester participates in Suzuki coupling.

- Hardness Parameters : Apply Parr-Pearson absolute hardness (η) to estimate charge transfer potential. The compound’s η value (derived from ionization potential and electron affinity) correlates with its stability in redox-active environments .

Data Contradiction and Validation

Q. How to resolve discrepancies in crystallographic data (e.g., bond length variations)?

- Refinement Protocols : Re-examine SHELXL refinement parameters (e.g., restraints for thermal motion). Compare with analogous structures in the Cambridge Structural Database (CSD) to validate geometric outliers .

- Validation Tools : Use checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds. Re-process diffraction data if R values exceed 5% .

Q. Why do NMR spectra occasionally show unexpected splitting patterns for fluorine or boron nuclei?

- Dynamic Effects : For , consider slow rotation around the C–B bond causing splitting. Use variable-temperature NMR to confirm. For , quadrupolar broadening may obscure signals; apply decoupling or use higher-field instruments .

Tables for Key Data

Table 1 : Representative Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh) | KCO | THF | 80 | 72 | |

| Pd(dppf)Cl | CsCO | DMF | 60 | 85 |

Table 2 : Computed Reactivity Descriptors (DFT)

| Parameter | Value (eV) | Significance |

|---|---|---|

| Absolute Hardness (η) | 4.2 | Indicates moderate charge transfer |

| Electrophilicity Index | 1.8 | Suggests reactivity toward nucleophiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.